molecular formula C8H15N3O B13070308 1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine

Cat. No.: B13070308
M. Wt: 169.22 g/mol
InChI Key: OAMGXUWUVCMKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine is an organic compound with a unique structure that combines an imidazole ring with a methoxy-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine typically involves the reaction of 2-methyl-2-methoxypropylamine with imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-propanol: A similar compound with a methoxy group and a propanol backbone.

    2-Propanol, 1-(2-methoxy-1-methylethoxy): Another related compound with a similar structure.

Uniqueness

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine is unique due to its combination of an imidazole ring and a methoxy-methylpropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an imidazole ring, which is known for its diverse biological properties, and a branched alkyl chain that enhances its lipophilicity and potential interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃O. The structure includes:

  • Imidazole Ring : A five-membered aromatic ring with two nitrogen atoms.
  • Methoxy Group : Contributes to the compound's solubility and reactivity.
  • Branched Alkyl Chain : Enhances lipophilicity, potentially improving membrane permeability.

This structural arrangement is significant for its biological activity, as it influences how the compound interacts with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that imidazole derivatives can be effective against a range of bacteria, including Gram-positive and Gram-negative strains. The following table summarizes some findings related to the antimicrobial activity of imidazole derivatives:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, E. coliNot yet established
N-(6-methoxybenzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amineBacillus subtilis, Pseudomonas aeruginosa100 µg/mL
Various imidazo[1, 2-alpha]pyrimidine derivativesMycobacterium speciesPotent against various strains

These results suggest a potential for further exploration into the antimicrobial efficacy of this compound.

Anticancer Activity

The imidazole moiety has also been implicated in anticancer activity. Compounds that share structural features with this compound have been shown to inhibit pathways critical for tumor growth, such as the Hypoxia Inducible Factor (HIF) pathway. For example, certain analogs have demonstrated significant anticancer effects in vitro against various cancer cell lines:

CompoundCancer Cell LinesObserved Effects
Similar imidazole derivativesBrain cancer, pancreatic cancerInhibition of cell proliferation
N-substituted imidazolesVarious solid tumorsInduction of apoptosis

Case Studies and Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of imidazole derivatives, highlighting their interaction profiles with biological targets. For instance:

  • In Vitro Studies : Several studies have utilized high-throughput screening methods to evaluate the efficacy of imidazole derivatives against cancer cell lines. These studies often reveal that modifications to the alkyl side chain can significantly enhance biological activity.
  • Structure-Activity Relationship (SAR) : Research into SAR indicates that the presence of specific substituents on the imidazole ring can lead to improved potency against microbial and cancerous cells. For example, compounds with electron-donating groups often exhibit enhanced activity due to increased electron density on the nitrogen atoms of the imidazole ring.

Future Directions

While preliminary findings suggest that this compound holds promise as a lead compound for drug development targeting infections and cancers, further research is essential. Key areas for future investigation include:

  • Comprehensive Pharmacological Studies : Detailed assessments of toxicity, bioavailability, and metabolic pathways.
  • Clinical Trials : Evaluation of efficacy in human subjects to establish therapeutic potential.
  • Development of Analog Compounds : Modifying the structure to optimize activity and reduce potential side effects.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2-methoxy-2-methylpropyl)imidazol-2-amine

InChI

InChI=1S/C8H15N3O/c1-8(2,12-3)6-11-5-4-10-7(11)9/h4-5H,6H2,1-3H3,(H2,9,10)

InChI Key

OAMGXUWUVCMKMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=CN=C1N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.